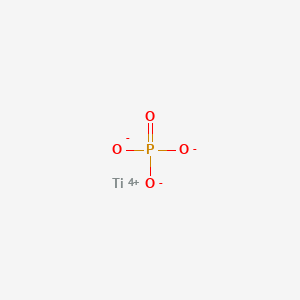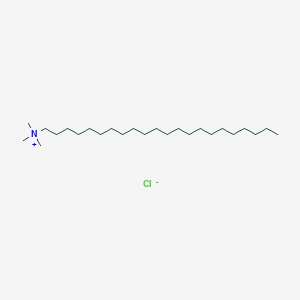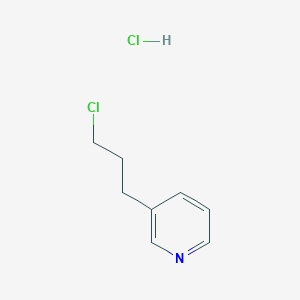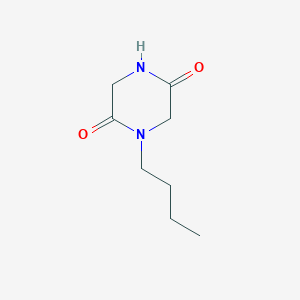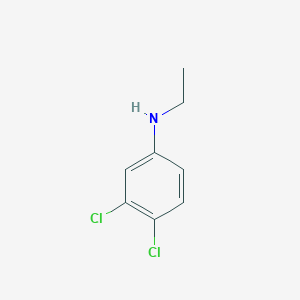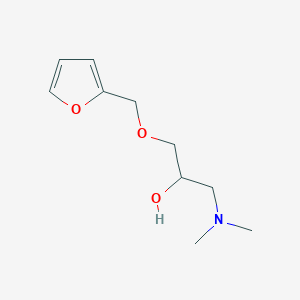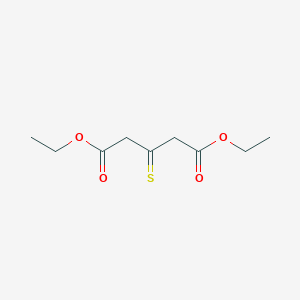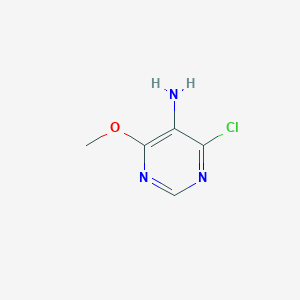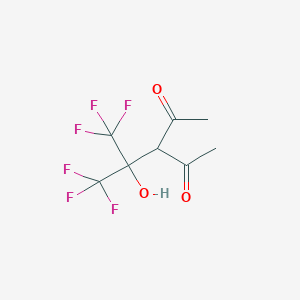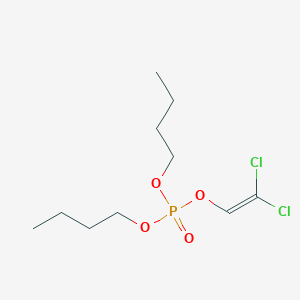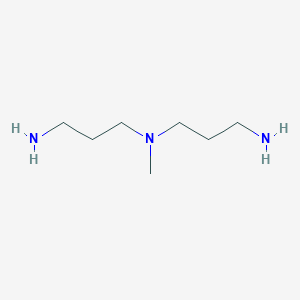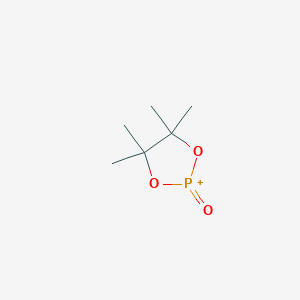
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
Overview
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is a chemical compound with the molecular formula C6H13O3P. It is known for its stability and unique structural properties, making it a valuable reagent in various chemical reactions and industrial applications. This compound is often used as a ligand in catalysis and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide, also known as 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-, 2-oxide, is primarily used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands .
Mode of Action
The compound interacts with its targets (alcohols and heteroatomic nucleophiles) through a process known as phosphitylation . This interaction results in the formation of phosphite esters, which are useful intermediates in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of glycosyl donors and ligands . These molecules play crucial roles in various biochemical processes, including signal transduction, protein folding, and cellular adhesion .
Result of Action
The primary result of the action of this compound is the formation of phosphite esters . These compounds are valuable intermediates in organic synthesis and can be used to produce a wide variety of biologically active molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the decomposition of the compound . Therefore, it is typically stored under an inert gas to prevent exposure to moisture . Additionally, the efficiency of the phosphitylation process can be affected by the nature of the solvent, the temperature, and the pH of the reaction environment.
Biochemical Analysis
Biochemical Properties
It is known to be used as a preligand in palladium-catalyzed Kumada cross-coupling reactions of aryl tosylates with Grignard reagents . It also acts as a catalyst for reversible chain transfer polymerizations
Molecular Mechanism
It is known to be involved in the synthesis of oxapalladacycle, a catalyst for Markovnikov-type addition . It also plays a role in the preparation of palladium (II) complexes as catalysts for Heck cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions and yields the desired oxide product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can participate in substitution reactions where the oxide group is replaced by other functional groups.
Addition: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Palladium, rhodium, and other transition metal catalysts.
Major Products:
Oxidation Products: Higher oxidation state phosphorus compounds.
Substitution Products: Various substituted phospholanes.
Addition Products: Phosphonate esters and related compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan-2-ol
- Phosphonic acid pinacol ester
- Pinacol phosphonate
Uniqueness: 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is unique due to its stability and versatility as a ligand and reagent. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-1,3,2-dioxaphospholan-2-ium 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVBQXVOGPKEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O[P+](=O)O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461865 | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16352-18-4 | |
| Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide in the study?
A1: this compound serves as the phosphonyl source in the palladium-catalyzed asymmetric hydrophosphorylation of styrene []. This reaction involves the addition of a phosphorous-hydrogen bond across the carbon-carbon double bond of styrene, resulting in the formation of a chiral phosphonate product.
Q2: How does the structure of the 3'-sulfonyl BINAPHOS ligand influence the reaction with this compound?
A2: The study investigates the impact of different 3'-sulfonyl BINAPHOS ligands on the enantioselectivity of the hydrophosphorylation reaction using this compound []. It was discovered that the electronic properties of the substituents on the ligand significantly impact the reaction outcome. Specifically, a combination of an electron-rich phosphine moiety and an electron-deficient 3'-sulfone moiety within the ligand structure resulted in the highest observed enantioselectivity for the formation of the desired chiral phosphonate product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


